Scientific Field: Biomedical Engineering Application Summary: Similar compounds have been used to develop antibacterial agents that can be applied in medical devices and wound care . Methods of Application: Synthesis of copolymers via atom transfer radical polymerization (ATRP) and subsequent quaternization of tertiary amine moieties . Results Summary: The antibacterial efficacy can be evaluated through the inhibition of bacterial adhesion, biofilm formation, and bacterial colonization on surfaces .
Scientific Field: Organic Chemistry Application Summary: Such compounds are important raw materials and intermediates in organic synthesis, potentially leading to the creation of complex molecules . Methods of Application: They can be used in various organic reactions, such as Michael addition or Aldol condensation, depending on the desired synthetic pathway .
Scientific Field: Petrochemistry Application Summary: These compounds may serve as additives in petrochemical processes to improve the efficiency or properties of petroleum products . Methods of Application: They could be mixed with crude oil or its derivatives during refining or processing stages . Results Summary: The performance improvements would be quantified by changes in viscosity, lubricity, or stability of the petroleum products .
Scientific Field: Agricultural Chemistry Application Summary: Compounds like Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate could be used to synthesize agrochemicals, enhancing crop protection . Methods of Application: They might undergo reactions with other agrochemical ingredients to form products like insecticides or fungicides . Results Summary: The effectiveness of these agrochemicals would be tested against target pests or diseases, with results often presented in terms of percentage control or reduction .
Scientific Field: Polymer Science Application Summary: Research into the polymerization kinetics of related compounds can provide insights into the development of new polymeric materials . Methods of Application: Techniques like pulsed laser polymerization – size exclusion chromatography (PLP-SEC) are used to study the radical polymerization propagation kinetics . Results Summary: Findings would include rate coefficients and molecular weight distributions, which are crucial for understanding and controlling polymer synthesis .
Scientific Field: Environmental Chemistry Application Summary: The environmental impact of chemicals like Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate needs to be assessed, particularly their biodegradability and toxicity . Methods of Application: Standardized tests such as OECD guidelines would be followed to evaluate the environmental fate of the compound . Results Summary: Results would include metrics like half-life in various environments, LC50 values for aquatic organisms, and potential for bioaccumulation .
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a chemical compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of approximately 211.26 g/mol. It is characterized by the presence of a cyclopropanecarbonyl group, a dimethylamino group, and an acrylate moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
These reactions highlight its versatility as a building block in organic synthesis and material fabrication .
The synthesis of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves:
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has potential applications in:
Its unique structural features allow it to serve as a versatile intermediate in various chemical processes .
Several compounds share structural similarities with ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9 | Contains cyano group; used in similar applications |
| Ethyl 2-(methylcarbamoyl)-3-(dimethylamino)acrylate | Not listed | Carbamate group; potential for different reactivity |
| Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)acrylate | Not listed | Aromatic group; may exhibit distinct biological activity |
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate stands out due to its cyclopropane ring, which can impart unique strain-related reactivity not found in other similar compounds. This structural feature may lead to novel interactions and applications that differentiate it from more conventional acrylate derivatives .
The compound’s structure features three distinct reactive sites:
This trifunctional design allows the compound to serve as a linchpin in cascade reactions. For example, the acrylate group can undergo a Michael addition with a nucleophile, while the cyclopropanecarbonyl group participates in subsequent ring-opening to form complex heterocycles. Such reactivity is invaluable for constructing polycyclic frameworks found in natural products and pharmaceuticals.
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is particularly effective in synthesizing nitrogen-containing heterocycles. In one demonstrated pathway, the dimethylamino group facilitates intramolecular cyclization, yielding pyrrolidine or piperidine derivatives when reacted with dienophiles. These heterocycles are critical precursors to bioactive molecules, including antiviral and anticancer agents.
Phase-transfer catalysis (PTC) enables efficient cyclopropane ring formation under mild conditions. For example, asymmetric cyclopropanation of α,β-unsaturated carbonyl compounds like chalcones employs chiral Cinchona-derived catalysts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) to achieve enantioselectivities up to 96% [7] [8]. The mechanism involves deprotonation of bromomalonate esters by a base (e.g., KOH) in a biphasic system, generating a reactive carbene intermediate that undergoes stereoselective [2+1] cycloaddition with the acrylate backbone [7]. Key advantages include high diastereocontrol and scalability, with reactions often completed within 24–48 hours at ambient temperatures [8].
Table 1: Representative Phase-Transfer Catalysts for Cyclopropanation
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cinchoninium bromide | 4-Nitro-5-styrylisoxazole | 85 | 96 |
| Quaternary ammonium salt | Chalcone derivatives | 78 | 89 |
Transition metals like rhodium facilitate cyclopropanecarbonyl group installation via carbonylative C–C bond activation. For instance, rhodium(I) complexes (e.g., [Rh(CO)₂Cl]₂) catalyze the insertion of cyclopropanes into α,β-unsaturated esters under CO atmosphere, forming metallabicyclic intermediates that undergo reductive elimination to yield cyclopropanecarbonyl products [6]. This method tolerates sterically hindered substrates, including trisubstituted cyclopropanes, with yields up to 61% [6]. Regioselectivity is dictated by the directing effect of the dimethylamino group, favoring cleavage of the less substituted C–C bond [6].
The dimethylamino group is introduced via transesterification of ethyl acrylate precursors with dimethylaminoethanol. Tin-based catalysts (e.g., stannoxanes) or titanium orthoesters (e.g., tetraisopropyl orthotitanate) promote acyl transfer at 80–100°C, achieving >95% conversion [2]. Ethanol byproduct is removed via azeotropic distillation with ethyl acrylate (bp 77.5°C), driving equilibrium toward product formation [2]. Critical parameters include:
Microwave irradiation accelerates amination by enhancing molecular collision frequencies. In solvent-free systems, dimethylaminoethanol and ethyl acrylate react within 15–30 minutes at 120°C, achieving 90% yield with 500 W irradiation [2]. This method reduces energy consumption by 40% compared to conventional heating and minimizes side reactions like hydrolysis.
Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective esterification of 3-(dimethylamino)acrylic acid with ethanol in non-aqueous media. Using ionic liquids (e.g., [BMIM][BF₄]) as solvents improves enzyme stability, enabling turnover numbers >1,000 and enantiomeric excess values of 88% [2].
Supercritical CO₂ (scCO₂) replaces traditional solvents (e.g., toluene) in cyclopropanation and amination steps, offering tunable density and low toxicity. Pilot-scale studies demonstrate 30% higher space-time yields in scCO₂ compared to batch reactors, with residual solvent levels <50 ppm [2].
Table 2: Solvent Systems for Acrylate Synthesis
| Solvent | Reaction Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| scCO₂ | Cyclopropanation | 50 | 92 |
| Ionic liquid | Biocatalytic esterification | 37 | 85 |
| Solvent-free | Microwave amination | 120 | 90 |
This comprehensive analysis examines the mechanistic pathways governing the radical-mediated transformations of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, focusing on three critical aspects of its reactivity: radical intermediates in cyclopropane ring formation, conjugate addition mechanisms in acrylate functionalization, and the electronic effects of dimethylamino groups on reaction kinetics.
The cyclopropyl moiety in ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate represents a unique structural element that undergoes characteristic radical-mediated transformations. Cyclopropyl radicals are distinguished by their exceptional reactivity due to the substantial ring strain inherent in the three-membered ring structure [1]. The ring strain energy of cyclopropane is approximately 115 kJ/mol, making cyclopropyl radicals highly prone to ring-opening reactions that relieve this strain [2].
The formation of cyclopropyl radicals from cyclopropane derivatives typically occurs through homolytic cleavage of carbon-carbon bonds adjacent to the cyclopropyl group. In the case of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, the cyclopropanecarbonyl group can undergo radical attack at the carbonyl carbon, leading to the formation of cyclopropyl-substituted carbon radicals [1] [3]. These intermediates are characterized by their trigonal planar geometry around the radical center, with the unpaired electron occupying a p-orbital perpendicular to the molecular plane [4].
The ring-opening of cyclopropyl radicals follows well-established mechanistic pathways that have been extensively studied using radical clock methodology [5]. The cyclopropylmethyl radical undergoes rapid ring-opening to form the but-3-enyl radical with a rate constant of 8.6 × 10⁷ s⁻¹ at 298 K [5] [2]. This process is highly exothermic due to the relief of ring strain and the formation of a more stable allylic radical intermediate.
| Radical System | Rate Constant (s⁻¹) | Temperature (K) | Mechanism |
|---|---|---|---|
| Cyclopropylmethyl radical | 8.6 × 10⁷ | 298 | Ring-opening to but-3-enyl radical |
| Cyclopropylcarbinyl radical | 1.2 × 10⁸ | 310 | Strain-driven rearrangement |
| 2-Phenylcyclopropylmethyl radical | 1.0 × 10⁸ to 4.1 × 10¹¹ | 298 | Phenyl-stabilized ring opening |
| 2-Alkoxy-3-phenylcyclopropylmethyl radical | 8 × 10¹¹ (methoxy), 5 × 10¹¹ (tert-butoxy) | 298 | Alkoxy-stabilized ring opening |
The regioselectivity of cyclopropyl radical ring-opening depends on the substitution pattern of the cyclopropane ring. Mechanistic studies reveal that cleavage preferentially occurs at the less substituted carbon-carbon bond, resulting in the formation of primary radicals rather than secondary radicals [6]. This selectivity is controlled by the geometric constraints imposed by the cyclopropyl ring and the need to minimize steric interactions during the ring-opening process.
The electronic environment surrounding the cyclopropyl group significantly influences the stability and reactivity of cyclopropyl radicals. Electron-withdrawing groups adjacent to the cyclopropyl ring can stabilize the radical intermediate through delocalization of the unpaired electron [7]. In ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, the carbonyl group provides such stabilization through resonance interactions with the radical center.
The presence of the dimethylamino group in the acrylate portion of the molecule introduces additional electronic effects that can influence the formation and stability of cyclopropyl radicals. The dimethylamino group is a strong electron-donating group (σ = -0.83) that can stabilize adjacent radical centers through hyperconjugation and inductive effects [8] [9]. This stabilization can alter the kinetics of cyclopropyl radical formation and subsequent ring-opening reactions.
Recent advances in photoredox catalysis have provided new methodologies for generating cyclopropyl radicals under mild conditions [10] [11]. The photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade represents a particularly promising approach for cyclopropane synthesis. This methodology involves the generation of carbon-centered radicals through single electron transfer (SET) from photoexcited catalysts, followed by radical addition to electron-deficient alkenes and subsequent cyclization to form cyclopropane rings [10] [11].
The mechanism proceeds through the following key steps:
This approach offers significant advantages over traditional thermal methods, including milder reaction conditions, better functional group tolerance, and the ability to control the reaction through light irradiation [10] [11].
Conjugate addition reactions represent one of the most important classes of transformations for acrylate functionalization. The Michael addition, as it is commonly known, involves the nucleophilic addition of a donor species to the β-carbon of an α,β-unsaturated carbonyl compound [12] [13]. In the context of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, the acrylate moiety serves as the Michael acceptor, while various nucleophiles can act as Michael donors.
The mechanism of conjugate addition proceeds through a well-defined pathway:
| Nucleophile Class | Typical Rate Constants (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism |
|---|---|---|---|
| Enolates | 10⁴-10⁷ | 30-50 | Nucleophilic addition to β-carbon |
| Amines | 10²-10⁶ | 40-60 | Amine conjugate addition |
| Thiolates | 10⁶-10⁸ | 20-40 | Thiol-acrylate Michael addition |
| Malonates | 10³-10⁶ | 35-55 | Stabilized carbanion addition |
The reactivity of acrylates toward conjugate addition is strongly influenced by the electronic properties of the substituents on the acrylate system. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. In ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, the cyclopropanecarbonyl group acts as an electron-withdrawing substituent that activates the acrylate toward conjugate addition [12] [14].
The dimethylamino group, while being electron-donating, is positioned such that it can participate in conjugation with the acrylate system. This conjugation can have complex effects on the reactivity of the acrylate moiety. The electron-donating nature of the dimethylamino group can reduce the electrophilicity of the β-carbon, potentially slowing conjugate addition reactions. However, the same group can also stabilize the enolate intermediate formed after nucleophilic attack, which can actually accelerate the overall reaction [8] [9].
While traditional conjugate addition reactions proceed through ionic mechanisms, radical-mediated pathways have gained increasing attention in recent years. The Giese reaction, which involves the addition of carbon-centered radicals to electron-deficient alkenes, represents a powerful alternative to classical Michael additions [15] [16]. This reaction proceeds through a different mechanism:
The radical-mediated approach offers several advantages over ionic mechanisms, including milder reaction conditions, better functional group tolerance, and the ability to generate complex molecular architectures through cascade reactions [15] [16].
The integration of photoredox catalysis with conjugate addition reactions has opened new synthetic possibilities for acrylate functionalization. Photoredox-catalyzed conjugate addition reactions can proceed through either reductive or oxidative pathways, depending on the nature of the radical precursor and the reaction conditions [15] [17].
In reductive photoredox systems, the excited photocatalyst is quenched by a radical precursor, generating a carbon-centered radical that can then add to the acrylate substrate. The resulting α-acyl radical intermediate can be reduced by the catalyst to form an enolate, which can then undergo further transformations such as alkylation or protonation [15] [16].
The reaction mechanism involves:
This approach has been successfully applied to the synthesis of complex carboxylic acid derivatives and has demonstrated excellent functional group tolerance [15] [16].
The choice of solvent can significantly influence the rate and selectivity of conjugate addition reactions. Polar protic solvents tend to accelerate conjugate addition reactions by stabilizing the charged intermediates formed during the reaction. The ability of protic solvents to form hydrogen bonds with the nucleophile and the enolate intermediate can lower the activation energy for the reaction [18] [19].
In contrast, polar aprotic solvents can have more complex effects on conjugate addition reactions. While they can stabilize charged intermediates through dipole-dipole interactions, they may also compete with the nucleophile for coordination to metal catalysts or bases used in the reaction [18] [19].
The dimethylamino group (-N(CH₃)₂) is classified as a strong electron-donating substituent with a Hammett σ value of -0.83 [8]. This electron-donating character arises from the ability of the nitrogen atom to donate electron density through both inductive and resonance effects. The lone pair of electrons on the nitrogen atom can participate in π-conjugation with adjacent unsaturated systems, while the alkyl substituents on nitrogen provide additional electron density through hyperconjugation [9] [20].
| Electronic Parameter | Value | Effect on Reactivity |
|---|---|---|
| Hammett σ value | -0.83 | Strong electron donation |
| Ionization potential | 7.82 eV | Ease of electron loss |
| Electron affinity | -1.2 eV | Resistance to electron gain |
| Dipole moment | 1.68 D | Polar character |
The dimethylamino group exerts a profound influence on the stability of radical intermediates through several mechanisms. The primary stabilization mechanism involves the donation of electron density from the nitrogen lone pair to the radical center through conjugation. This effect is particularly pronounced when the radical is located at a position that allows for optimal orbital overlap with the nitrogen lone pair [9] [20].
The stabilization of radicals by dimethylamino groups can be quantified using radical stabilization energies (RSE). Computational studies have shown that dimethylamino substitution can stabilize radicals by 15-25 kJ/mol compared to unsubstituted systems [9] [20]. This stabilization is attributed to the delocalization of the unpaired electron into the π-system of the C-N bond, which reduces the overall energy of the radical intermediate.
The geometry of the dimethylamino group also plays a crucial role in radical stabilization. The optimal stabilization is achieved when the nitrogen lone pair is coplanar with the radical center, allowing for maximum orbital overlap. Steric effects from the methyl groups on nitrogen can sometimes prevent optimal geometry, reducing the stabilization effect [9] [20].
The presence of dimethylamino groups significantly affects the kinetics of electron transfer reactions. The electron-donating nature of the dimethylamino group lowers the oxidation potential of the molecule, making it more susceptible to oxidation by electron acceptors. This effect is particularly important in photoredox-catalyzed reactions, where the oxidation potential of the substrate determines the feasibility of single electron transfer processes [21] [22].
Studies of electron transfer kinetics have revealed that dimethylamino-substituted compounds exhibit characteristic thermo-kinetic parameters that can be used to predict reaction rates. The electron-donating activity of dimethylamino groups increases the rate of electron transfer to electron acceptors, while simultaneously decreasing the rate of electron transfer from electron donors [21] [22].
The rate constant for electron transfer can be expressed as:
k_ET = k₀ exp(-ΔG‡/RT)
Where ΔG‡ is the activation free energy for electron transfer, which is influenced by the electronic properties of the dimethylamino group [21] [22].
The electronic effects of dimethylamino groups on reaction kinetics exhibit significant temperature dependence. At elevated temperatures, the electron-donating effect of the dimethylamino group becomes more pronounced due to increased molecular motion and improved orbital overlap. This temperature dependence can be quantified using Arrhenius analysis of rate constants over a range of temperatures [23] [24].
The activation energy for reactions involving dimethylamino-substituted compounds is typically lower than for unsubstituted systems due to the stabilization of the transition state by electron donation. This effect is particularly pronounced in reactions that involve the formation of positive charge in the transition state, such as electrophilic substitution reactions [25] [26].
Temperature-dependent studies have shown that the rate enhancement provided by dimethylamino groups follows the relationship:
log(k/k₀) = A - B/T
Where A and B are constants that depend on the specific reaction and the position of the dimethylamino group relative to the reaction center [23] [24].
The electronic effects of dimethylamino groups are strongly influenced by the nature of the solvent. Polar protic solvents can form hydrogen bonds with the nitrogen lone pair, which can reduce the electron-donating ability of the dimethylamino group. This effect is particularly pronounced in alcoholic solvents, where the formation of N-H···O hydrogen bonds can significantly alter the electronic properties of the dimethylamino group [24] [27].
In contrast, polar aprotic solvents typically enhance the electron-donating properties of dimethylamino groups by stabilizing the charge-separated structures that result from electron donation. This effect is especially important in reactions that involve the formation of ionic intermediates, such as nucleophilic substitution reactions [24] [27].
The solvent dependence of dimethylamino group reactivity can be quantified using solvent polarity parameters such as the ET(30) scale or the Kamlet-Taft parameters. These parameters provide a quantitative measure of the solvent's ability to stabilize charged species and can be used to predict the effect of solvent on reaction rates [24] [27].
While the electronic effects of dimethylamino groups are generally the dominant factor in determining reactivity, steric effects can also play an important role, particularly in reactions involving bulky reagents or crowded reaction centers. The two methyl groups on nitrogen can create steric hindrance that affects the approach of reagents to the reaction site [28] [27].
The conformation of the dimethylamino group relative to the rest of the molecule can also influence its electronic effects. Computational studies have shown that the optimal conformation for maximum electron donation is achieved when the nitrogen lone pair is aligned with the π-system of the adjacent functional groups. Deviations from this optimal conformation can reduce the electron-donating effect [28] [27].
The rotational barrier around the C-N bond in dimethylamino groups is typically 40-60 kJ/mol, which is sufficient to restrict rotation at room temperature. This restriction can lead to the formation of rotamers with different electronic properties, which can affect the overall reactivity of the molecule [28] [27].